molecular formula C16H15IO2 B5008726 2,3-dimethylphenyl 3-iodo-4-methylbenzoate

2,3-dimethylphenyl 3-iodo-4-methylbenzoate

Cat. No. B5008726
M. Wt: 366.19 g/mol
InChI Key: WTPWZGVIIGXZQD-UHFFFAOYSA-N
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Description

2,3-dimethylphenyl 3-iodo-4-methylbenzoate is a chemical compound that has been extensively researched for its potential applications in various fields of science. It is a white crystalline powder that is commonly used in the synthesis of organic compounds.

Mechanism of Action

The mechanism of action of 2,3-dimethylphenyl 3-iodo-4-methylbenzoate is not well understood. However, it is believed to act as a nucleophilic substitution reagent in organic synthesis, where it replaces a leaving group such as a halide or a sulfonate with a nucleophile such as an amine or an alcohol.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound. However, it has been reported to exhibit moderate antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,3-dimethylphenyl 3-iodo-4-methylbenzoate is its ease of synthesis and purification. It is also relatively stable and can be stored for extended periods of time without significant degradation. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on 2,3-dimethylphenyl 3-iodo-4-methylbenzoate. One area of interest is the development of new synthetic methods for the preparation of this compound and its derivatives. Another area of interest is the investigation of its potential biological activities and mechanisms of action. Additionally, there is potential for the development of new applications for this compound in fields such as materials science and nanotechnology.
Conclusion:
In conclusion, this compound is a versatile chemical compound that has been extensively studied for its potential applications in various fields of science. Its ease of synthesis and purification make it a valuable reagent in organic synthesis, while its potential biological activities make it a promising starting material for the development of new drugs and other biologically active compounds. Further research is needed to fully understand the potential applications of this compound and its derivatives.

Synthesis Methods

The synthesis of 2,3-dimethylphenyl 3-iodo-4-methylbenzoate involves the reaction of 2,3-dimethylphenol with 4-methylbenzoyl chloride in the presence of iodine and a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform and is typically carried out under reflux conditions. The resulting product is then purified by recrystallization or column chromatography.

Scientific Research Applications

2,3-dimethylphenyl 3-iodo-4-methylbenzoate has been studied for its potential applications in various fields of science. It has been used as a reagent in organic synthesis to prepare a variety of compounds such as benzimidazoles, benzoxazoles, and benzothiazoles. It has also been used as a starting material for the synthesis of biologically active compounds such as anti-inflammatory agents, antimicrobial agents, and anticancer agents.

properties

IUPAC Name

(2,3-dimethylphenyl) 3-iodo-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15IO2/c1-10-5-4-6-15(12(10)3)19-16(18)13-8-7-11(2)14(17)9-13/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTPWZGVIIGXZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C2=CC(=C(C=C2)C)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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